molecular formula C6H12O2<br>C6H12O2<br>CH3(CH2)4COOH B3427311 Hexanoic acid CAS No. 68603-84-9

Hexanoic acid

Cat. No.: B3427311
CAS No.: 68603-84-9
M. Wt: 116.16 g/mol
InChI Key: FUZZWVXGSFPDMH-UHFFFAOYSA-N
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Description

Hexanoic acid, also known as caproic acid, is an organic compound that belongs to the carboxylic acid family. It is a saturated fatty acid characterized by a six-carbon chain structure, hence the prefix ‘hexa-’ in its name. The molecular formula of this compound is C6H12O2. It appears as a colorless oily liquid at room temperature and has a strong, unpleasant odor often likened to that of animal sweat or cheese .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanoic acid can be synthesized through various methods. One common method involves the oxidation of hexanal using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the fermentation of ethanol and acetate by anaerobic bacteria like Clostridium kluyveri .

Industrial Production Methods: Industrially, this compound is often produced by the oxidation of hexanal. This process typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Hexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

Hexanoic acid exerts its effects through various mechanisms:

Comparison with Similar Compounds

Hexanoic acid can be compared to other similar compounds such as:

Uniqueness: this compound is unique due to its specific chain length, which gives it distinct physical and chemical properties. Its strong odor and role as a precursor in various industrial applications set it apart from other carboxylic acids .

Properties

IUPAC Name

hexanoic acid
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InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)
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InChI Key

FUZZWVXGSFPDMH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)O
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Molecular Formula

C6H12O2, Array
Record name CAPROIC ACID
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Related CAS

10051-44-2 (sodium salt), 13476-79-4 (copper(2+) salt), 16571-42-9 (manganese(2+) salt), 19455-00-6 (potassium salt), 38708-95-1 (calcium salt)
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DSSTOX Substance ID

DTXSID7021607
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Molecular Weight

116.16 g/mol
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Physical Description

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes., Liquid; Liquid, Other Solid, Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to very pale yellow, oily liquid/cheesy, sweat-like odour
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Boiling Point

396 to 397 °F at 760 mmHg (NTP, 1992), 205.8 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 205 °C
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Flash Point

220 °F (NTP, 1992), 215 °F (102 °C) (Open cup), 102 °C o.c.
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Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992), In water, 1.03X10+4 mg/L at 25 °C, Readily sol in ethanol, ether., 10.3 mg/mL, Solubility in water, g/100ml at 20 °C: 1.1, miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml water
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Density

0.927 (USCG, 1999) - Less dense than water; will float, 0.929 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.923-0.928
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Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (Air = 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, Pa at 20 °C: 27
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Color/Form

Oily liquid

CAS No.

142-62-1, 67762-36-1, 68603-84-9, 70248-25-8
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Melting Point

27 °F (NTP, 1992), -3.4 °C, -4.00 to -3.00 °C. @ 760.00 mm Hg, -3 °C
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URL https://cameochemicals.noaa.gov/chemical/859
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Record name HEXANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Caproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HEXANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Reactant of Route 1
Hexanoic acid
Reactant of Route 2
Hexanoic acid
Reactant of Route 3
Hexanoic acid
Reactant of Route 4
Hexanoic acid
Reactant of Route 5
Hexanoic acid
Reactant of Route 6
Hexanoic acid

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